molecular formula C5H10BrF2O3P B050935 Bromodifluoromethyl diethylphosphonate CAS No. 65094-22-6

Bromodifluoromethyl diethylphosphonate

Cat. No. B050935
CAS RN: 65094-22-6
M. Wt: 267.01 g/mol
InChI Key: QRADKVYIJIAENZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Bromodifluoromethyl diethylphosphonate has been synthesized through environmentally benign methods, offering a highly efficient route for the difluoromethylation of phenols and thiophenols. The compound undergoes facile P–C bond cleavage on basic hydrolysis, leading to the formation of a bromodifluoromethyl anion, which converts into a difluorocarbene intermediate. This intermediate can be trapped by phenolates or thiophenolates to yield difluoromethyl ethers and thioethers in good to excellent yields (Zafrani, Y., Sod-Moriah, G., & Segall, Y., 2009). Moreover, a one-pot synthesis approach has been developed for the synthesis of difluoromethyl thioethers from thiourea and diethyl bromodifluoromethylphosphonate, highlighting the compound's versatility and efficiency as a precursor (Ding, T., Jiang, L., & Yi, W., 2018).

Molecular Structure Analysis

The molecular structure of bromodifluoromethyl diethylphosphonate and its derivatives have been analyzed through various methods, including X-ray diffraction analysis. These studies provide valuable insights into the geometric and electronic structure of the compound, which are crucial for understanding its reactivity and properties in chemical syntheses.

Chemical Reactions and Properties

Bromodifluoromethyl diethylphosphonate is a versatile reagent in organic chemistry, participating in various chemical reactions. For instance, it has been used in visible-light-induced hydrodifluoromethylation of alkenes, demonstrating its utility in the synthesis of difluoromethylated alkanes under mild reaction conditions (Lin, Q.-Y., Xu, X., Zhang, K., & Qing, F., 2016). Furthermore, its application in the direct C-H difluoromethylenephosphonation of arenes and heteroarenes via visible-light photocatalysis highlights its potential in introducing difluoromethylenephosphonyl groups into aromatic compounds (Wang, L., Wei, X.-J., Lei, W.-L., Chen, H., Wu, L., & Liu, Q., 2014).

Scientific Research Applications

  • Photoredox-Catalyzed Bromodifluoromethylation of Alkenes : Under photoredox conditions, difluoromethyltriphenylphosphonium bromide, a precursor of the CF2H radical, is used for bromodifluoromethylation of alkenes, resulting in the selective formation of bromodifluoromethylated products (Lin, Ran, Xu, & Qing, 2016).

  • Synthesis of α-Monohalogenated Diethyl Benzylphosphonates : Starting from diethyl benzylphosphonates, a variety of α-monohalogenated diethyl benzylphosphonates are obtained using a high yielding one-pot procedure (Iorga, Eymery, & Savignac, 1999).

  • C-H Difluoromethylenephosphonation of Arenes and Heteroarenes : This process involves a room-temperature protocol for the C-H difluoromethylenephosphonation of arenes and heteroarenes, using diethyl bromodifluoromethyl phosphonate as a difluoromethyl radical precursor (Wang et al., 2014).

  • Preparation of Diethyl 2-Oxo-1,1-Difluorophosphonates : Diethyl(bromodifluoromethyl)phosphonate reacts with activated zinc, leading to various acylated products which are useful in organic synthesis (Tsai, 1997).

  • Difluoromethylation of Phenols and Thiophenols : Diethyl bromodifluoromethylphosphonate, as a difluorocarbene precursor, is used for the difluoromethylation of phenols and thiophenols. This method has environmentally friendly by-products and is effective under mild conditions (Zafrani, Sod-Moriah, & Segall, 2009).

  • Synthesis of Various Fluoromethylene Phosphonium Ylides : This involves reactions with a variety of electrophiles, serving as a source for the introduction of the difluoromethylene phosphonate group into organic compounds (Burton, Takei, & Shin-Ya, 1981).

Safety And Hazards

Bromodifluoromethyl diethylphosphonate can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical . In case of skin contact, wash off immediately with plenty of water .

properties

IUPAC Name

1-[[bromo(difluoro)methyl]-ethoxyphosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrF2O3P/c1-3-10-12(9,11-4-2)5(6,7)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRADKVYIJIAENZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(F)(F)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrF2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215398
Record name Bromodifluoromethyl diethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromodifluoromethyl diethylphosphonate

CAS RN

65094-22-6
Record name Bromodifluoromethyl diethylphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065094226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromodifluoromethyl diethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[bromo(difluoro)methyl]-ethoxyphosphoryl]oxyethane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RR SO2CF - Emerging Fluorinated Motifs, 2020 - Wiley Online Library
… Baran and coworkers utilized a simi lar strategy, using bromodifluoromethyl diethylphosphonate as the source of difluoromethylene for reaction with 2‐mercapto pyridine (Scheme 17.59 …
Number of citations: 0 onlinelibrary.wiley.com
PM Wehn, JP Rizzi, DD Dixon, JA Grina… - Journal of medicinal …, 2018 - ACS Publications
… (605 mg, 2.61 mmol) and potassium hydroxide (2.92 g, 52.1 mmol) in acetonitrile (20.0 mL) and water (4.0 mL) at −78 C was added bromodifluoromethyl diethylphosphonate (0.930 mL, …
Number of citations: 65 pubs.acs.org
H Chen, P Li, M Wang, L Wang - Organic letters, 2016 - ACS Publications
A simple and efficient protocol for nickel-catalyzed regioselective C–H bond difluoroalkylation of 8-aminoquinoline scaffolds with functionalized difluoromethyl bromides was developed. …
Number of citations: 105 pubs.acs.org
S Han, A Liang, X Ren, X Gao, J Li, D Zou, Y Wu… - Tetrahedron letters, 2017 - Elsevier
… However, only a trace amount of desired product (4c) was produced when bromodifluoromethyl diethylphosphonate was used as starting material under the standard reaction conditions…
Number of citations: 40 www.sciencedirect.com
RE Tapscott, JD Mather, EW Heinonen, JL Lifke… - New Mexico …, 1998 - nist.gov
This report was prepared by the Center for Global Environmental Technologies (CGET) Division, New Mexico Engineering Research Institute (NMERI), The University of New Mexico, …
Number of citations: 16 www.nist.gov
Z Xu, X Yang, SF Yin, R Qiu - Topics in Current Chemistry, 2020 - Springer
8-Aminoquinoline is a common nitrogen-containing heterocyclic framework in many natural products, functional materials and useful drugs. It has been developed as a powerful …
Number of citations: 15 link.springer.com
V Krishnamurti, C Barrett… - Emerging Fluorinated …, 2020 - Wiley Online Library
A large number and a wide variety of organic compounds incorporating sulfur, oxygen, and fluorine have attracted significant interest in recent years. This chapter aims to give a …
Number of citations: 5 onlinelibrary.wiley.com

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